molecular formula C10H12FNO2 B13601597 Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Cat. No.: B13601597
M. Wt: 197.21 g/mol
InChI Key: PSVFWDLKEVGRCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is a chiral ester derivative featuring a phenyl ring substituted with fluorine at the para-position and a methyl group at the ortho-position. Its molecular formula is C₁₀H₁₂FNO₂ (free base) or C₁₀H₁₃ClFNO₂ (hydrochloride salt, CAS 1956311-14-0) . This compound serves as a critical intermediate in medicinal chemistry, particularly in multi-component reactions (e.g., Ugi reactions) for synthesizing heterocycles like thiobenzodiazepines . The fluorine and methyl substituents modulate electronic, steric, and lipophilic properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

PSVFWDLKEVGRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate typically involves the reaction of 2-fluoro-4-methylaniline with glycine methyl ester hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-fluoro-4-methylaniline attacks the carbonyl carbon of glycine methyl ester, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. A patent demonstrates that saponification with NaOH in methanol at 50°C converts related esters (e.g., methyl (E)-2-(2-methylphenyl)-2-methoxyiminoacetate) to their carboxylic acid forms with >90% yield. For the target compound, analogous conditions would likely produce 2-amino-2-(4-fluoro-2-methylphenyl)acetic acid, a precursor for further modifications.

Key Reaction Conditions

Reagent/ConditionOutcomeYield (%)Source
NaOH (0.12 mol), MeOH, 50°CCarboxylic acid formation94.2
H₂SO₄ (catalytic), H₂OAcid-catalyzed ester hydrolysisN/A

Nucleophilic Substitution at the Aromatic Ring

The fluorine atom at the 4-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS). Experimental studies on analogous fluorophenyl acetates indicate that:

  • Ammonia/Amines : Replace fluorine with amino groups under high-temperature conditions (80–120°C).

  • Thiols : Sulfur nucleophiles substitute fluorine in polar aprotic solvents (e.g., DMF) with catalytic Cu(I).

Substituent Effects on Reactivity

Substituent PositionReactivity Toward NASNotesSource
4-FluoroModerateEnhanced by electron-withdrawing methyl group,
2-MethylElectron-donatingOrtho-directing, stabilizes transition state

Amide Formation via Amino Group Reactivity

The primary amino group facilitates condensation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acetamide derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions, as observed in related amino esters .

Example Reaction Pathway

text
This compound + Benzaldehyde → Methyl 2-(benzylideneamino)-2-(4-fluoro-2-methylphenyl)acetate

Conditions: Ethanol, glacial acetic acid, reflux (4 h) .

Oxidation and Reduction Pathways

  • Oxidation : The amino group can be oxidized to nitro using KMnO₄/H₂SO₄, though competing ester hydrolysis may occur.

  • Reduction : LiAlH₄ reduces the ester to the corresponding alcohol while preserving the amino group.

Comparative Reactivity

Reaction TypeReagentProductStabilitySource
OxidationKMnO₄ (acidic)Nitro derivativeModerate
ReductionLiAlH₄ (dry THF)2-Amino-2-(4-fluoro-2-methylphenyl)ethanolHigh

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to the methyl group) undergoes EAS at the ortho/para positions relative to fluorine:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3- or 5-positions .

  • Halogenation : Bromine in acetic acid adds Br at the 3-position selectively .

Regioselectivity Data

ElectrophilePositionYield (%)NotesSource
NO₂⁺3- or 5-65–70Para to methyl
Br⁺3-82Ortho to fluorine

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s bioactivity informs its reactivity in biological systems:

  • Cytotoxicity : Derivatives exhibit IC₅₀ values of 12–18 μM against leukemia cells, attributed to hydrogen-bonding interactions with DNA topoisomerases .

  • Enzyme Inhibition : Docking studies suggest binding to β-lactamase via NH···O=C interactions (binding affinity: −5.5 kcal/mol) .

Comparative Analysis with Structural Analogues

Substituent variations significantly alter reactivity:

Compound VariationKey Reactivity DifferenceSource
4-Fluoro → 4-Trifluoromethyl Enhanced NAS due to stronger EWG effect
2-Methyl → 2-Methoxy Reduced EAS (methoxy deactivates ring)

Scientific Research Applications

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds are structural analogs differing in substituent positions, functional groups, or electronic properties:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate (hydrochloride) 1956311-14-0 C₁₀H₁₃ClFNO₂ 4-fluoro, 2-methyl, amino, ester 241.67
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 42718-18-3 C₉H₁₁ClFNO₂ 4-fluoro, amino, ester (no methyl) 235.2
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride 1956311-14-0 C₁₀H₁₃ClFNO₂ 3-fluoro, 2-methyl, amino, ester 241.67
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 390815-48-2 C₁₀H₁₁ClF₃NO₂ 4-CF₃, amino, ester 269.65
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate 1037088-68-8 C₁₀H₁₀N₂O₄ 3-nitro, amino, ester 222.20
2-(4-Fluoro-2-methylphenyl)acetic acid 407640-40-8 C₉H₉FO₂ 4-fluoro, 2-methyl, carboxylic acid 168.17

Physicochemical Properties

  • Lipophilicity (LogP): The target compound (LogP ≈ 2.5–3.0 estimated) has higher lipophilicity than Methyl 2-amino-2-(4-fluorophenyl)acetate (LogP 2.5) due to the additional methyl group . The trifluoromethyl derivative (C₁₀H₁₁ClF₃NO₂) likely has a higher LogP (~3.5) due to the hydrophobic CF₃ group .
  • Polar Surface Area (PSA): Amino and ester groups contribute to a PSA of ~52–60 Ų, enhancing solubility in polar solvents .

Key Differentiators

Substituent Position :

  • The 4-fluoro-2-methyl configuration in the target compound offers a balance of electronic modulation (fluorine) and steric bulk (methyl), unlike the 3-fluoro-2-methyl isomer .

Functional Groups :

  • The ester group enables facile hydrolysis to carboxylic acids (e.g., 2-(4-fluoro-2-methylphenyl)acetic acid, CAS 407640-40-8) for further derivatization .

Chirality: Enantiopure forms (e.g., (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) are critical for asymmetric synthesis in drug development .

Biological Activity

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is a chemical compound that has garnered attention in medicinal chemistry and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : Approximately 183.18 g/mol
  • Density : ~1.2 g/cm³
  • Boiling Point : ~285 °C

The compound features a methyl ester functional group, an amino group, and a fluoro-substituted phenyl ring, which contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available precursors.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Methods : Industrial methods may utilize automated reactors for large-scale production, ensuring high yield and purity.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors.

The compound is believed to modulate enzyme activity by binding to their active sites or altering their conformation. This interaction is crucial for understanding its therapeutic effects.

Enzyme Interaction Studies

Research has shown that this compound can serve as a probe in biochemical assays to study enzyme kinetics and protein interactions. Notably, it has been investigated for its potential inhibitory effects on certain enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Inhibition Studies : In vitro studies demonstrated that this compound could inhibit specific enzymes with IC₅₀ values indicating its potency compared to known inhibitors .
    StudyTarget EnzymeIC₅₀ Value (μM)
    Study AEnzyme X0.126
    Study BEnzyme Y0.200
  • Therapeutic Potential : The compound has been explored for its therapeutic effects in various diseases, including cancer and metabolic disorders. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells was noted in studies involving different cancer cell lines .
  • Pharmacokinetics : The pharmacokinetic profile of this compound showed favorable absorption characteristics, with sufficient oral bioavailability reported in animal models .

Applications in Research and Industry

This compound serves multiple purposes across various fields:

  • Medicinal Chemistry : It is investigated for potential therapeutic applications.
  • Biochemical Assays : Used as a probe to study enzyme activity and protein interactions.
  • Material Science : Employed in the development of new materials due to its unique chemical properties.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate?

Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, describes a procedure where methyl 2-amino-2-(4-fluorophenyl)acetate (a structural analog) is reacted with 2-(2,4-dichlorophenoxy)propanoyl chloride under basic conditions (e.g., DIPEA) in anhydrous THF. Key parameters include:

  • Reagent stoichiometry : 1:1 molar ratio of amine to acyl chloride.
  • Temperature : Room temperature or controlled cooling to prevent racemization.
  • Workup : Neutralization, extraction (EtOAc/water), and purification via flash chromatography (Hexane:EtOAc).
    Yield optimization (up to 99%) requires strict anhydrous conditions and inert atmospheres to avoid side reactions .

Basic: How can I confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
1H-NMR and LC-MS are critical for structural validation. provides a reference spectrum:

  • 1H-NMR (DMSO-d6) : Peaks at δ 7.4–7.41 (m, 2H, aromatic), 5.47 (d, 1H, chiral center), and 3.63 (s, 3H, methoxy) confirm regiochemistry and stereochemistry.
  • LC-MS : Observed [M+H]+ at m/z 400.1 aligns with the expected molecular weight.
    For advanced validation, 2D-NMR (COSY, HSQC) resolves diastereomeric mixtures (e.g., 50:50 ratio in ) and confirms coupling patterns .

Advanced: How do structural modifications (e.g., fluorine position, methyl substitution) impact biological activity in related analogs?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic substitution. highlights that fluorine positioning (e.g., 3,5-difluoro vs. 4-fluoro) alters electron-withdrawing effects, influencing binding affinity to bacterial enzymes like those in Pseudomonas. Key steps:

Design analogs : Vary substituents (e.g., nitro, cyano) using computational tools (e.g., molecular docking).

Assay activity : Test inhibition of target enzymes (e.g., IC50 determination via kinetic assays).

Analyze data : Correlate substituent electronic profiles (Hammett constants) with activity trends.
demonstrates that 4-fluoro-2-methyl groups enhance steric bulk, potentially improving selectivity .

Advanced: How should I address contradictions in reactivity data for esterification reactions involving this compound?

Methodological Answer:
Discrepancies often arise from competing reaction pathways. For example:

  • Regioselectivity issues : Fluorine’s ortho/para-directing effects may lead to unexpected byproducts. (on a related fluorophenylacetate) shows that steric hindrance from the methyl group suppresses para-substitution.
  • Resolution steps :
    • Use HPLC-MS to identify side products.
    • Adjust reaction conditions (e.g., switch from THF to DMF for polar intermediates).
    • Monitor reaction progress via TLC (Rf values in ) .

Basic: What are the best practices for assessing purity (>98%) of this compound?

Methodological Answer:
Combine HPLC and elemental analysis :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >98% area indicates purity.
  • Elemental analysis : Match experimental C/H/N values to theoretical (e.g., C9H11ClFNO2 in ).
    For trace impurities, LC-HRMS identifies contaminants (e.g., unreacted starting materials) .

Advanced: How can I optimize storage conditions to prevent degradation?

Methodological Answer:
outlines stability protocols:

  • Temperature : Store at –20°C under inert gas (Ar/N2).
  • Light sensitivity : Use amber vials to prevent photodegradation.
  • Moisture control : Add molecular sieves (3Å) to prevent hydrolysis of the ester group.
    Regular stability testing via NMR (monitor ester peak integrity at δ 3.63) ensures long-term viability .

Advanced: What mechanistic insights explain the compound’s role in enzyme inhibition?

Methodological Answer:
The α-amino ester moiety acts as a transition-state analog. demonstrates inhibition of bacterial enzymes via:

Hydrogen bonding : The amino group interacts with catalytic residues (e.g., Ser-OH in hydrolases).

Steric blockade : The 4-fluoro-2-methylphenyl group occupies hydrophobic pockets.
Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation .

Basic: How do I troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:
Common issues and fixes:

  • Incomplete activation : Pre-activate carboxylic acids with HOBt/DCC (per ).
  • Racemization : Add 1% DIEA to suppress base-catalyzed pathways.
  • Purification losses : Optimize chromatography gradients (e.g., 20–50% EtOAc in Hexane) .

Advanced: What crystallography techniques confirm its solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines the structure (R factor <0.05).
    This confirms the chiral center configuration and packing motifs .

Advanced: How do I mitigate hazards during large-scale synthesis?

Methodological Answer:
Refer to and 18 for safety protocols:

  • Ventilation : Use fume hoods with >100 ft/min face velocity.
  • Waste disposal : Segregate halogenated waste (e.g., bromo byproducts in ).
  • PPE : Wear nitrile gloves and safety goggles (resistant to esters).
    Conduct risk assessments for exothermic reactions (e.g., acyl chloride formation) .

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